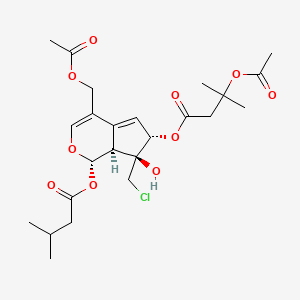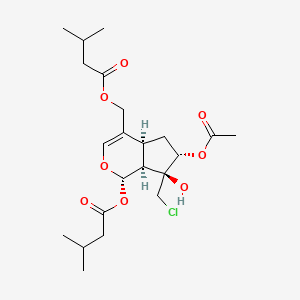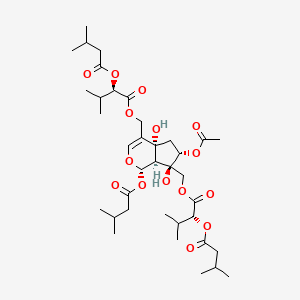
4-Chloromethcathinone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methcathinone is a psychoactive cathinone that inhibits norepinephrine reuptake. 4-Chloromethcathinone is an analog of methcathinone that has a chlorine atom inserted at the 4 position of the phenyl ring. While the physiological and toxicological properties of this compound are not known, a similar compound, 4-bromomethcathinone inhibits norepinephrine reuptake, like methcathinone, but fails to stimulate spontaneous locomotor activity in rats. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
1. Forensic Toxicology and Analysis
4-Chloromethcathinone (4-CMC) has been extensively studied in the field of forensic toxicology. Research by Tomczak et al. (2018) developed a new method for quantifying 4-CMC using gas chromatography-mass spectrometry (GC-MS), which is crucial for forensic cases involving nonfatal intoxications and fatalities (Tomczak et al., 2018). Another study by Kuś et al. (2016) focused on the spectroscopic characterization and crystal structures of cathinone derivatives, including 4-CMC, providing valuable data for their identification in forensic investigations (Kuś et al., 2016).
2. Stability in Biological Samples
Studies have also explored the stability of 4-CMC in biological samples, which is vital for accurate postmortem analysis. Nowak et al. (2020) examined the stability of 4-CMC in postmortem peripheral blood and vitreous humor samples, finding that the substance showed the lowest stability at room temperature (Nowak et al., 2020). Another study by Nowak et al. (2018) found that 4-CMC was highly unstable in human serum, which is significant for clinical and forensic toxicology (Nowak et al., 2018).
3. Photocatalytic Degradation Studies
Research has also been conducted on the photocatalytic degradation of compounds related to 4-CMC. For instance, Moonsiri et al. (2004) studied the photocatalytic degradation of 4-chlorophenol, which shares a similar chlorinated structure with 4-CMC, highlighting the potential for environmental remediation of related compounds (Moonsiri et al., 2004).
4. Toxicological Model Assessment
4-CMC has also been used in toxicological studies. Lapo et al. (2019) used Saccharomyces cerevisiae as a toxicological model to assess the risk of 4-CMC, aiming to understand its toxicity and mode of action (Lapo et al., 2019).
Eigenschaften
Molekularformel |
C10H12ClNO · HCl |
|---|---|
Molekulargewicht |
234.1 |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |
InChI-Schlüssel |
WJAQVQFSQUVTAY-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(C(C(C)NC)=O)C=C1.Cl |
Synonyme |
Clephedrone; 4-CMC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







